molecular formula C8H8Cl2N4O2 B11852896 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride

Cat. No.: B11852896
M. Wt: 263.08 g/mol
InChI Key: WPYRAKVNPXHFKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride typically involves the reaction of quinoxaline derivatives with appropriate amines under controlled conditions. The reaction is usually carried out in solvents like chloroform and methanol (1:1) or dimethyl sulfoxide (DMSO) . The compound is then purified and crystallized to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often stored under inert atmosphere and at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .

Mechanism of Action

The mechanism of action of 6,7-Diaminoquinoxaline-2,3-dione dihydrochloride involves its reaction with aldehydes to form highly fluorescent imidazole derivatives. This reaction is facilitated by the presence of amino groups, which act as nucleophiles and attack the carbonyl carbon of aldehydes. The resulting imidazole derivatives exhibit strong fluorescence, making them useful for various labeling and detection applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride is unique due to its dual amino and dione functionalities, which enable it to participate in a wide range of chemical reactions and exhibit strong fluorescence. This makes it particularly valuable for scientific research applications, especially in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula

C8H8Cl2N4O2

Molecular Weight

263.08 g/mol

IUPAC Name

6,7-diaminoquinoxaline-2,3-dione;dihydrochloride

InChI

InChI=1S/C8H6N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2;2*1H

InChI Key

WPYRAKVNPXHFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)N)N.Cl.Cl

Origin of Product

United States

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